molecular formula C14H13BrN2O3S B4237433 5-{[(2-bromophenyl)amino]sulfonyl}-2-methylbenzamide

5-{[(2-bromophenyl)amino]sulfonyl}-2-methylbenzamide

Cat. No. B4237433
M. Wt: 369.24 g/mol
InChI Key: AHPLQMMFHNMWER-UHFFFAOYSA-N
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Description

5-{[(2-bromophenyl)amino]sulfonyl}-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

5-{[(2-bromophenyl)amino]sulfonyl}-2-methylbenzamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of 5-{[(2-bromophenyl)amino]sulfonyl}-2-methylbenzamide involves the inhibition of certain enzymes and proteins that are involved in the progression of cancer and inflammation. This compound has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
5-{[(2-bromophenyl)amino]sulfonyl}-2-methylbenzamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer and inflammation treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{[(2-bromophenyl)amino]sulfonyl}-2-methylbenzamide in lab experiments is its high potency and specificity towards certain enzymes and proteins. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for in vivo studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-{[(2-bromophenyl)amino]sulfonyl}-2-methylbenzamide. One potential direction is to explore the use of this compound in combination with other anti-cancer or anti-inflammatory drugs to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Furthermore, the potential side effects and toxicity of this compound need to be thoroughly investigated before it can be used in clinical trials.

properties

IUPAC Name

5-[(2-bromophenyl)sulfamoyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c1-9-6-7-10(8-11(9)14(16)18)21(19,20)17-13-5-3-2-4-12(13)15/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPLQMMFHNMWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(2-bromophenyl)amino]sulfonyl}-2-methylbenzamide
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